4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Molecular Architecture and Stereochemical Features
The molecular architecture of this compound exhibits a complex three-dimensional arrangement characterized by the fusion of two distinct saturated nitrogen heterocycles. The compound is registered under Chemical Abstracts Service number 885274-89-5 and possesses the systematic name 4-(3-amino-1-pyrrolidinyl)-1-piperidinecarboxylic acid tert-butyl ester. The molecular structure incorporates a six-membered piperidine ring connected through its 4-position to a five-membered pyrrolidine ring, which bears an amino substituent at the 3-position.
The stereochemical complexity of this compound arises from multiple chiral centers within the bicyclic framework. The pyrrolidine ring contributes significantly to the stereochemical landscape, as five-membered saturated rings are known to undergo pseudorotation, a phenomenon that influences the spatial orientation of substituents. The amino group positioned at the 3-carbon of the pyrrolidine ring introduces an additional element of conformational variability, as the nitrogen atom can adopt different hybridization states and participate in various intramolecular interactions.
The spatial characteristics of pyrrolidine derivatives demonstrate that the unrestricted conformation of the five-membered ring can be controlled through appropriate substituent selection. In the case of this compound, the positioning of the amino group influences the puckering of the pyrrolidine ring through both inductive and stereoelectronic effects. These factors directly impact the pharmacological efficacy and binding characteristics of such compounds, as demonstrated in related pyrrolidine-containing molecules where stereochemical configuration determines biological activity profiles.
The piperidine component of the molecule features a tert-butyl carbamate protecting group at the nitrogen atom, which serves both synthetic and conformational purposes. The bulky tert-butyl group introduces steric constraints that influence the overall molecular geometry and may restrict certain conformational states. The carbamate linkage provides additional stabilization through resonance effects while maintaining the sp3 hybridization character that distinguishes saturated heterocycles from their aromatic counterparts.
Crystallographic Analysis and Conformational Dynamics
The crystallographic analysis of this compound requires sophisticated X-ray diffraction techniques to elucidate the three-dimensional molecular structure with atomic precision. X-ray crystallography represents the gold standard for determining molecular architecture, providing detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice. The technique involves three fundamental steps: crystal preparation, X-ray diffraction data collection, and computational structure determination.
For heterocyclic compounds containing multiple nitrogen atoms like this compound, crystallographic analysis reveals critical information about ring conformations and the spatial relationships between functional groups. The piperidine ring typically adopts a chair conformation similar to cyclohexane, while the pyrrolidine ring exhibits envelope or twist conformations due to its five-membered structure. The conformational preferences are influenced by substituent effects, particularly the amino group at the 3-position of the pyrrolidine ring.
Modern X-ray crystallographic facilities employ computer-controlled systems with variable temperature capabilities, allowing for data collection under optimal conditions. The use of synchrotron radiation sources provides intense X-ray beams with superior signal-to-noise ratios, enabling the analysis of challenging crystallographic problems. For compounds like this compound, these advanced techniques facilitate the determination of precise atomic coordinates and the identification of intermolecular hydrogen bonding patterns.
The conformational dynamics of the compound are governed by the inherent flexibility of both ring systems. The pyrrolidine ring undergoes rapid interconversion between different puckered conformations through pseudorotation, a process that occurs on the picosecond timescale. This conformational mobility allows the amino substituent to sample different spatial orientations, potentially influencing biological activity and molecular recognition events. The piperidine ring, while generally more rigid than pyrrolidine, can still undergo ring flipping between chair conformations, particularly when substituent steric interactions favor alternative conformations.
Crystallographic studies of related pyrrolidine-piperidine hybrid compounds have revealed the importance of intermolecular interactions in determining solid-state packing arrangements. Hydrogen bonding between amino groups and carbamate carbonyl oxygens creates extended networks that stabilize particular conformations. These interactions provide insights into the preferred molecular geometries and may predict solution-phase behavior under physiological conditions.
| Crystallographic Parameter | Typical Range/Description |
|---|---|
| Crystal System | Dependent on packing interactions |
| Space Group | Determined by molecular symmetry |
| Unit Cell Dimensions | Variable based on molecular size |
| Resolution Limit | Typically 1.0-2.0 Å for small molecules |
| Data Collection Temperature | 100-293 K |
| Radiation Source | Copper or molybdenum K-alpha |
Comparative Analysis with Pyrrolidine-Piperidine Hybrid Scaffolds
The comparative analysis of this compound with other pyrrolidine-piperidine hybrid scaffolds reveals significant structural and conformational similarities while highlighting unique features that distinguish this particular compound. The hybrid nature of these scaffolds combines the conformational flexibility of pyrrolidine with the structural stability of piperidine, creating versatile molecular frameworks for pharmaceutical applications.
A closely related compound, 3-(4-amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester, shares the same molecular formula and weight but exhibits a reversed connectivity pattern. This isomeric relationship demonstrates how subtle changes in linkage position can dramatically affect molecular properties while maintaining identical atomic composition. The reversed connectivity places the amino group on the piperidine ring rather than the pyrrolidine ring, potentially altering the compound's conformational preferences and biological activity profile.
Structural studies of pyrrolidine-containing compounds have established that the five-membered ring contributes significantly to three-dimensional molecular coverage through its non-planar geometry. This characteristic distinguishes pyrrolidine derivatives from their aromatic pyrrole counterparts and enhances their ability to interact with protein binding sites through complementary shape recognition. The incorporation of pyrrolidine into hybrid scaffolds with piperidine maintains this three-dimensional character while providing additional conformational constraints through the six-membered ring component.
The stereochemical implications of pyrrolidine-piperidine hybrid scaffolds extend beyond simple conformational considerations to encompass enantioselective recognition and binding events. Research has demonstrated that different stereoisomers of pyrrolidine-containing compounds exhibit distinct biological profiles due to their unique spatial arrangements. In the context of this compound, the stereochemistry at the pyrrolidine 3-position significantly influences the overall molecular shape and potential interaction surfaces.
Comparative binding studies with related pyrrolidine-piperidine compounds have revealed structure-activity relationships that depend on both ring system positioning and substituent orientation. Compounds containing the 4-(pyridin-4-yl)piperazin-1-yl core show significantly different binding affinities compared to those with piperidine cores, demonstrating the importance of nitrogen positioning and protonation states. These findings suggest that this compound may exhibit unique binding characteristics due to its specific pyrrolidine-piperidine arrangement.
The synthetic accessibility of pyrrolidine-piperidine hybrid scaffolds has been enhanced through recent developments in asymmetric synthesis and ring construction methodologies. These advances have enabled the preparation of enantiomerically enriched compounds, facilitating detailed structure-activity relationship studies and the identification of optimal stereochemical configurations for specific biological targets.
Properties
IUPAC Name |
tert-butyl 4-(3-aminopyrrolidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-8-5-12(6-9-16)17-7-4-11(15)10-17/h11-12H,4-10,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSZRIFILNLUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the protection of the amino group, followed by the formation of the piperidine ring and subsequent deprotection. The reaction conditions often require the use of solvents such as dioxane and reagents like di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 885274-89-5
The compound features a piperidine ring substituted with a pyrrolidine moiety and an amino group, which contributes to its biological activity.
Drug Development
4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester has been investigated for its role in developing novel therapeutic agents. It serves as a building block in synthesizing compounds targeting various receptors and enzymes involved in disease processes. For instance:
- Orexin Receptor Agonists : Research indicates that derivatives of this compound could act as agonists for orexin receptors, which are implicated in sleep regulation and appetite control. Such compounds may offer new avenues for treating sleep disorders and obesity .
Antagonists of Retinol Binding Protein 4 (RBP4)
Recent studies have highlighted the potential of this compound in developing bispecific antagonists targeting RBP4. These antagonists are designed to lower serum RBP4 levels, which are associated with metabolic disorders such as obesity and type 2 diabetes. The pharmacokinetic and pharmacodynamic profiles of these compounds demonstrate promising results in preclinical models .
Neuropharmacology
The structure of this compound allows it to interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Its derivatives may be explored for their effects on neurotransmitter release and receptor modulation.
Enzyme Inhibition Studies
This compound can be utilized in enzyme inhibition studies, particularly those involving proteases or kinases relevant to cancer biology or neurodegenerative diseases. Its ability to modulate enzyme activity could lead to the discovery of new therapeutic strategies.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the protection of amine groups and the introduction of the tert-butyl ester functionality. Various synthetic routes have been documented, allowing for the generation of diverse derivatives with altered pharmacological profiles.
Case Studies
Mechanism of Action
The mechanism of action for 4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in neurotransmission .
Comparison with Similar Compounds
Structurally analogous compounds share the tert-butyl piperidine-1-carboxylate backbone but differ in substituents at the 4-position. These variations influence physicochemical properties, reactivity, and applications. Below is a detailed analysis:
Substituent-Based Classification and Key Differences
Amino-Substituted Derivatives
4-(5-Amino-1H-pyrazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 116956-39-9) Structure: Features a 5-amino-pyrazole ring. Molecular Formula: C₁₃H₂₁N₃O₂ (inferred from CAS data). Applications: Pyrazole derivatives are common in medicinal chemistry due to their hydrogen-bonding capacity and role in kinase inhibition .
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Structure: Contains a pyridin-3-yl group and an amino group at the 4-position. Physical State: Light yellow solid. Safety: Requires respiratory and eye protection during handling .
4-[(3-Aminophenyl)carbamoyl]piperidine-1-carboxylic acid tert-butyl ester Structure: Includes a 3-aminophenyl carbamoyl group. Regulatory Data: Complies with UN GHS Revision 8 safety standards, emphasizing rigorous lab precautions .
Heterocyclic and Aromatic Derivatives
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) Structure: Phenyl group at the 4-position and a carboxylic acid at the 3-position. Molecular Weight: 305.37 g/mol. Reactivity: The carboxylic acid moiety enables conjugation reactions, unlike the amino group in the target compound .
4-[4-(6-Amino-5-alkoxypyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylate (CAS: 877399-51-4) Structure: Complex pyridinyl-pyrazole substituent. Molecular Weight: 550.45 g/mol. Applications: Likely investigated as a kinase inhibitor due to its resemblance to drug candidates .
Sulfonyl and Sulfanyl Derivatives
4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- Synthesis : Produced via reaction of 4-chlorosulfonyl-piperidine with morpholine.
- Reactivity : Sulfonyl groups enhance electrophilicity, enabling nucleophilic substitutions .
4-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
- Structure : Bulky bromophenylsulfonyl group.
- Applications : Sulfonyl groups are pivotal in protease inhibitor design .
Physicochemical Properties Comparison
Biological Activity
4-(3-Amino-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound possesses a unique structure that combines a piperidine ring with an amino-pyrrolidine moiety, potentially enhancing its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.38 g/mol
- CAS Number : 885274-89-5
Antiviral Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antiviral properties. For instance, derivatives containing β-amino acid moieties have shown promising results against various viruses, including:
- Tobacco Mosaic Virus (TMV) : Compounds were evaluated for their protective and curative activities, demonstrating effectiveness comparable to established antiviral agents .
| Compound | Virus Target | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |
|---|---|---|---|---|
| Compound 3 | TMV | 56.8 | 69.1 | 91.5 |
| Compound 4 | TMV | 55.2 | 67.1 | 94.3 |
Antibacterial and Anti-inflammatory Effects
The compound's structural characteristics suggest potential antibacterial and anti-inflammatory activities as well. Research has highlighted the role of piperidine derivatives in inhibiting bacterial growth and modulating inflammatory responses. These activities are crucial in developing treatments for infections and inflammatory diseases .
Neuroprotective Properties
Piperidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures can inhibit cholinesterase activity and reduce amyloid beta aggregation, which are key factors in Alzheimer's pathology .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may act as inhibitors of enzymes involved in viral replication or bacterial metabolism.
- Modulation of Receptor Activity : The piperidine ring structure may allow for interactions with neurotransmitter receptors or other cellular targets, leading to altered signaling pathways.
- Antioxidant Effects : Some studies suggest that such compounds can exhibit antioxidant properties, protecting cells from oxidative stress.
Case Studies
- Antiviral Screening : A study conducted on a series of piperidine derivatives found that specific modifications to the piperidine and pyrrolidine components enhanced antiviral efficacy against HSV-1 and other viruses. The introduction of functional groups at strategic positions was critical for improving bioactivity .
- Cytotoxicity Assays : In cytotoxicity evaluations, certain derivatives demonstrated selective toxicity against cancer cell lines compared to normal cells, suggesting potential applications in cancer therapeutics .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
